molecular formula C27H24ClN5O3S B2992522 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-70-8

7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2992522
CAS No.: 422533-70-8
M. Wt: 534.03
InChI Key: ABCWKMZISAMBBR-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a [(quinazolin-2-yl)sulfanyl]methyl group and at position 7 with a chlorine atom. The quinazoline moiety is further modified with a [2-(3,4-dimethoxyphenyl)ethyl]amino group.

Properties

IUPAC Name

7-chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O3S/c1-35-22-9-7-17(13-23(22)36-2)11-12-29-26-20-5-3-4-6-21(20)31-27(32-26)37-16-19-14-25(34)33-15-18(28)8-10-24(33)30-19/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWKMZISAMBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinazoline derivative.

    Attachment of the Pyrido[1,2-a]pyrimidin-4-one Moiety: This step involves the formation of the pyrido[1,2-a]pyrimidin-4-one ring system through a cyclization reaction, often using a suitable amine and a carbonyl compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline or pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced quinazoline or pyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to the pyrido-pyrimidinone family, which includes several derivatives with varied substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Pyrido[1,2-a]pyrimidin-4-one 7-Cl; 2-[(quinazolin-2-yl)sulfanyl]methyl; 3,4-dimethoxyphenylethylamino ~600 (estimated)
2-[(4-Chlorophenyl)amino]-3-{(E)-[(2-furylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 4-Cl-phenylamino; furylmethyl imino; 9-methyl 367.82
7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 7-methyl; morpholinyl; thiazolidinone-thioxo group 456.97
6-(4-Methoxyphenyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone () Pyrimidin-4(3H)-one 6-(4-methoxyphenyl); trimethylquinazolinylamino 406.46

Key Observations:

Substituent Diversity: The sulfanyl-linked quinazoline group in the target compound is unique compared to morpholine () or furylmethyl () substituents. The 3,4-dimethoxyphenylethylamino group may improve membrane permeability compared to non-polar substituents .

Bioactivity and Computational Comparisons

Similarity Indexing: Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to quinazoline-containing analogs (e.g., ) but low similarity (<40%) to morpholine- or thiazolidinone-substituted derivatives (). Molecular fingerprint analysis () highlights shared pharmacophores (e.g., pyrido-pyrimidinone core) but divergent side chains.

NMR and Structural Insights :

  • Comparative NMR studies (as in ) suggest that substitutions in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds could alter chemical environments, affecting solubility or target binding .

QSAR and Bioactivity Clustering: QSAR models () predict that the 3,4-dimethoxy group enhances logP (lipophilicity) compared to non-methoxylated analogs, aligning with improved bioavailability . Bioactivity clustering () groups the target compound with kinase inhibitors due to its pyrido-pyrimidinone core, whereas analogs with thiazolidinone groups () cluster with anti-inflammatory agents .

Biological Activity

7-Chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and interactions with various biological systems.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one
  • Substituents :
    • Chlorine atom at the 7-position
    • Sulfanyl group attached to a quinazoline derivative
    • Dimethoxyphenyl ethyl group

Biological Activity Overview

Research has indicated that compounds similar to 7-chloro derivatives exhibit significant biological activities, particularly in the field of oncology. The following sections detail specific findings related to this compound.

Anticancer Activity

A study investigated the cytotoxic effects of various 7-chloroquinoline derivatives against human cancer cell lines. The results demonstrated that these derivatives could induce apoptosis and inhibit DNA/RNA synthesis in cancer cells, particularly those lacking p53 function.

Key Findings:

  • Cell Lines Tested : CCRF-CEM (leukemia), colorectal cancer lines, and non-tumor MRC-5 cells.
  • Mechanism of Action :
    • Induction of G0/G1 cell cycle arrest.
    • Inhibition of DNA and RNA synthesis.
    • Apoptotic pathways were activated at higher concentrations (5 × IC50).

The study concluded that the introduction of sulfanyl groups significantly enhanced the anticancer properties of these compounds .

Pharmacological Properties

The pharmacological profile of the compound suggests potential interactions with various receptors. Similar compounds have shown affinity towards:

  • Alpha-Adrenoceptors : Compounds based on quinazoline structures have been noted for their selective binding to alpha1-adrenoceptors, which are implicated in cardiovascular functions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the core structure can lead to enhanced biological activity. For instance:

  • Chlorine Substitution : Enhances lipophilicity and receptor binding affinity.
  • Sulfanyl Group : Introduces unique electronic properties that may contribute to increased anticancer activity.

Comparative Data Table

CompoundActivity TypeCell Line TestedIC50 Value (µM)Mechanism
7-Chloroquinoline DerivativeCytotoxicityCCRF-CEM10Apoptosis induction
7-ChloroquinazolineAlpha-Adrenoceptor BindingHEK293<0.01Competitive antagonist

Case Studies

  • Case Study 1 : A study on a series of synthetic analogs showed that certain modifications led to improved selectivity and potency against specific cancer types. The presence of the dimethoxyphenyl group was particularly noted for enhancing efficacy against solid tumors.
  • Case Study 2 : Another investigation focused on the impact of sulfanyl modifications in quinoline derivatives, revealing significant antiproliferative effects in leukemia models, which supports further exploration into similar structural motifs for therapeutic development .

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